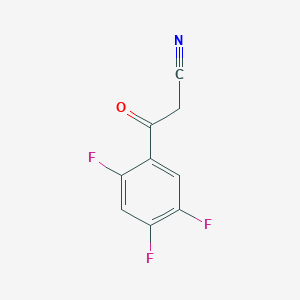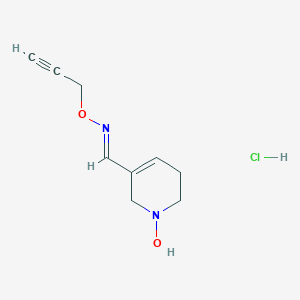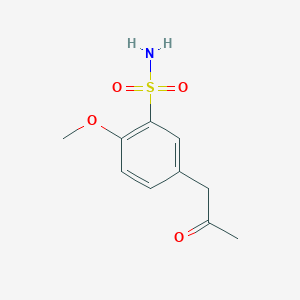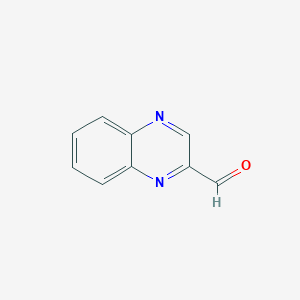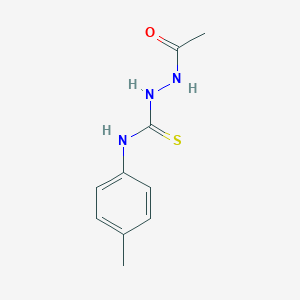
1-Acetyl-4-(4-tolyl)thiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-(4-tolyl)thiosemicarbazide, also known as ATSC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. This compound belongs to the thiosemicarbazide family, which is known for its diverse biological activities. ATSC has been studied for its anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-Acetyl-4-(4-tolyl)thiosemicarbazide is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. Studies have shown that 1-Acetyl-4-(4-tolyl)thiosemicarbazide can scavenge free radicals and reduce lipid peroxidation, which can lead to cellular damage. Additionally, 1-Acetyl-4-(4-tolyl)thiosemicarbazide has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases.
Effets Biochimiques Et Physiologiques
1-Acetyl-4-(4-tolyl)thiosemicarbazide has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can lead to the prevention and treatment of various diseases. Additionally, 1-Acetyl-4-(4-tolyl)thiosemicarbazide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Acetyl-4-(4-tolyl)thiosemicarbazide in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. Additionally, the synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide is relatively simple and can be optimized to produce high yields of pure product. However, one limitation of using 1-Acetyl-4-(4-tolyl)thiosemicarbazide is its potential toxicity, which must be carefully evaluated in future studies.
Orientations Futures
There are several future directions for the study of 1-Acetyl-4-(4-tolyl)thiosemicarbazide. One direction is the development of 1-Acetyl-4-(4-tolyl)thiosemicarbazide-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Acetyl-4-(4-tolyl)thiosemicarbazide and its potential toxicity. Finally, the synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide can be further optimized to produce even higher yields of pure product.
Méthodes De Synthèse
The synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide involves the reaction between 4-methylbenzenesulfonyl chloride and thiosemicarbazide in the presence of acetic anhydride. The resulting product is then purified by recrystallization using ethanol as a solvent. This method has been optimized to produce high yields of pure 1-Acetyl-4-(4-tolyl)thiosemicarbazide.
Applications De Recherche Scientifique
1-Acetyl-4-(4-tolyl)thiosemicarbazide has been extensively studied for its potential applications in medicine and biochemistry. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, 1-Acetyl-4-(4-tolyl)thiosemicarbazide has been found to possess antitumor activity, making it a potential chemotherapeutic agent.
Propriétés
Numéro CAS |
152473-68-2 |
|---|---|
Nom du produit |
1-Acetyl-4-(4-tolyl)thiosemicarbazide |
Formule moléculaire |
C10H13N3OS |
Poids moléculaire |
223.3 g/mol |
Nom IUPAC |
1-acetamido-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C10H13N3OS/c1-7-3-5-9(6-4-7)11-10(15)13-12-8(2)14/h3-6H,1-2H3,(H,12,14)(H2,11,13,15) |
Clé InChI |
AYSWCAAZWCKZCI-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N=C(NNC(=O)C)S |
SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)NC(=S)NNC(=O)C |
Autres numéros CAS |
152473-68-2 |
Synonymes |
1-acetyl-4-(4-tolyl)thiosemicarbazide 1-acetyl-4-(para-tolyl)thiosemicarbazide 1-ATTSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



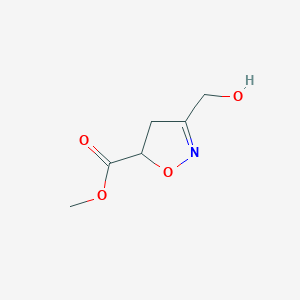
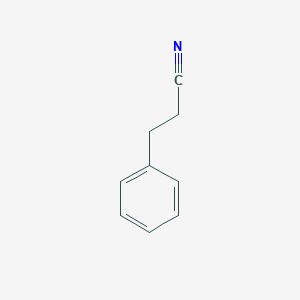
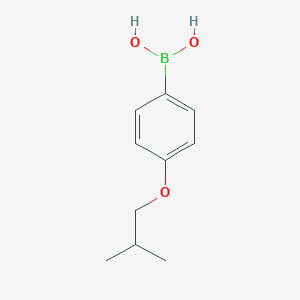
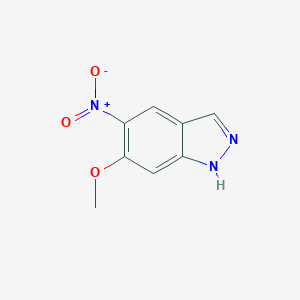
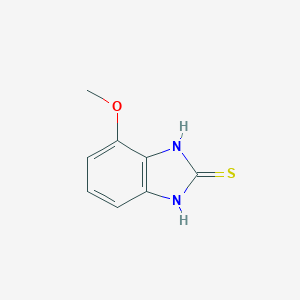
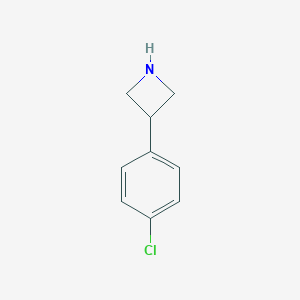
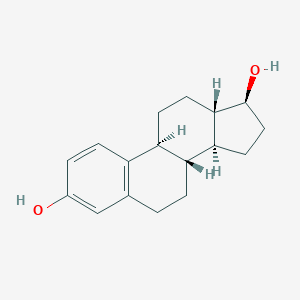
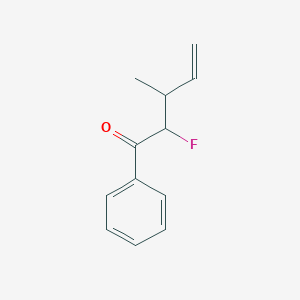
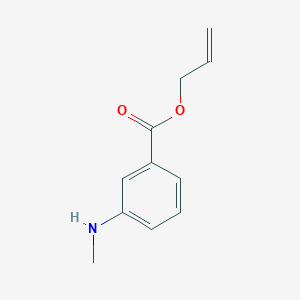
![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)
